

# In Vitro Characterization of SAR-20347: A Technical Guide

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## Compound of Interest

Compound Name: SAR-20347

Cat. No.: B15612999

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This technical guide provides an in-depth overview of the in vitro characterization of **SAR-20347**, a potent small-molecule inhibitor targeting the Janus kinase (JAK) family. **SAR-20347** exhibits high affinity for Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), positioning it as a significant compound for investigation in autoimmune and inflammatory diseases.<sup>[1]</sup> By selectively targeting TYK2 and JAK1, **SAR-20347** effectively modulates the signaling of crucial pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN- $\alpha/\beta$ ).<sup>[1][2]</sup>

## Data Presentation: Inhibitory Profile of SAR-20347

The inhibitory activity of **SAR-20347** against the JAK family has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentrations (IC<sub>50</sub>) underscore its potency and selectivity.

## Biochemical Inhibitory Activity

Target Kinase	IC50 (nM)	Assay Type	Reference
TYK2	0.6	<sup>33</sup> P-ATP Competition	<a href="#">[3]</a> <a href="#">[4]</a>
JAK1	23	<sup>33</sup> P-ATP Competition	<a href="#">[3]</a> <a href="#">[5]</a>
JAK2	26	<sup>33</sup> P-ATP Competition	<a href="#">[3]</a> <a href="#">[5]</a>
JAK3	41	<sup>33</sup> P-ATP Competition	<a href="#">[3]</a> <a href="#">[5]</a>
TYK2	13	TR-FRET	<a href="#">[6]</a>

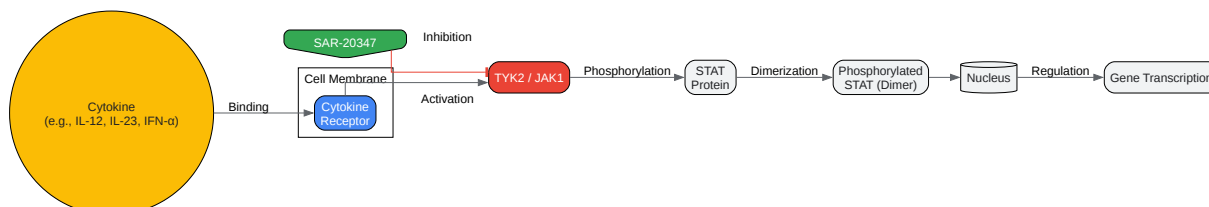
## Cellular Inhibitory Activity

Pathway/Cell Type	IC50 (nM)	Measured Endpoint	Reference
IL-12-stimulated NK-92 cells	126	STAT4 Phosphorylation	<a href="#">[5]</a>
IL-6-stimulated TF-1 cells	345	STAT3 Phosphorylation	<a href="#">[4]</a>
IL-6-stimulated CD4+ cells	407	STAT3 Phosphorylation	<a href="#">[4]</a>
IL-3-stimulated cell lines	1060	STAT5 Phosphorylation	<a href="#">[4]</a>
GM-CSF-stimulated CD14+ cells	2220	STAT5 Phosphorylation	<a href="#">[4]</a>
IL-2-stimulated cells	1608	STAT5 Phosphorylation (JAK3-dependent)	<a href="#">[4]</a>

## Core Signaling Pathways and Inhibition by SAR-20347

**SAR-20347**'s mechanism of action is centered on the inhibition of the JAK-STAT signaling pathway, which is initiated by cytokine binding to their receptors. This leads to the activation of receptor-associated JAKs, which then phosphorylate STAT (Signal Transducer and Activator of

Transcription) proteins.[7] Activated STATs dimerize and translocate to the nucleus to regulate gene transcription.[8]



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### JAK-STAT Signaling Pathway and **SAR-20347** Inhibition Point.

By inhibiting TYK2 and JAK1, **SAR-20347** effectively blocks the signaling of several key cytokines:

- IL-12 and IL-23 Signaling: These pathways are crucial for the differentiation of T helper 1 (Th1) and Th17 cells, respectively, and are dependent on TYK2.[2] **SAR-20347** potently inhibits these axes, leading to a reduction in inflammatory mediators like IFN-γ and IL-17.[2]
- Type I Interferon (IFN-α) Signaling: This pathway, which utilizes both TYK2 and JAK1, is a key driver of antiviral responses and is also implicated in autoimmune diseases.[2] The dual inhibition by **SAR-20347** effectively suppresses IFN-α signaling.[2]
- IL-22 Signaling: IL-22 signals through a receptor complex using JAK1 and TYK2, leading to STAT3 phosphorylation.[1] This pathway is important in epithelial cell proliferation.[1]

## Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize **SAR-20347** are provided below.

## Biochemical Kinase Inhibition Assay: $^{33}\text{P}$ -ATP Competitive Binding

This radiometric assay quantifies the ability of **SAR-20347** to compete with ATP for the active site of JAK enzymes.

Objective: To determine the IC<sub>50</sub> values of **SAR-20347** for TYK2, JAK1, JAK2, and JAK3.

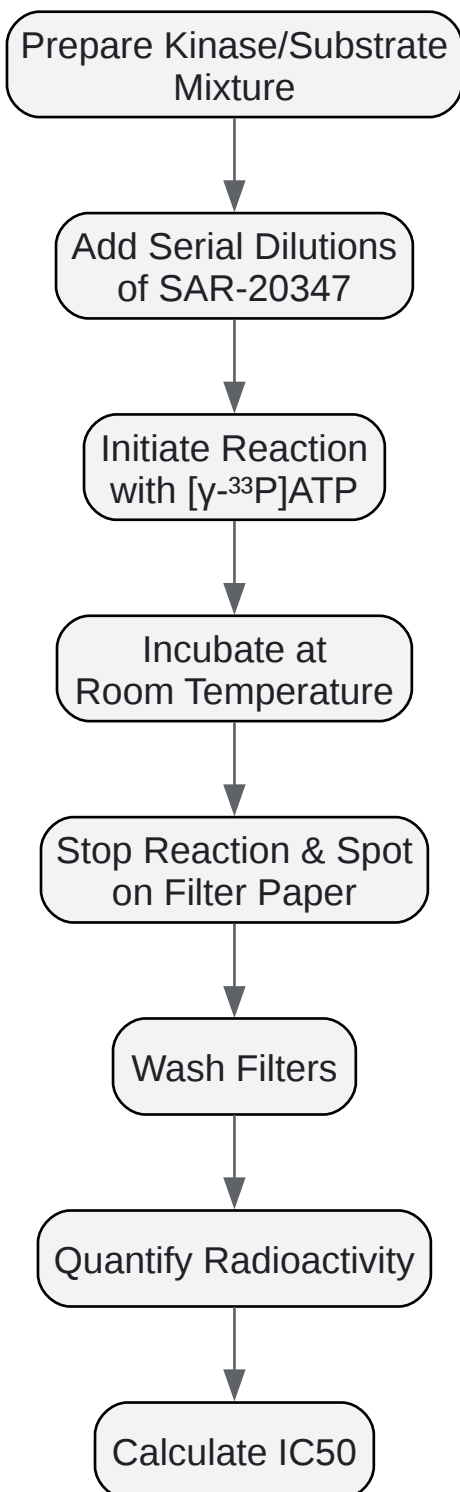
Materials:

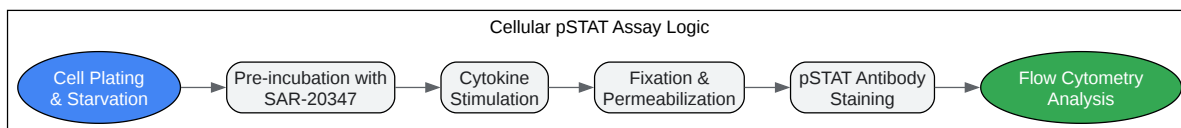
- Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes.[\[7\]](#)
- Poly (Glu, Tyr) 4:1 peptide substrate.[\[7\]](#)
- $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ .[\[1\]](#)
- Kinase Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na<sub>3</sub>VO<sub>4</sub>).[\[7\]](#)
- **SAR-20347** serial dilutions in DMSO.[\[1\]](#)
- P81 phosphocellulose paper or filter plates.[\[9\]](#)
- Scintillation counter.[\[1\]](#)

Procedure:

- Prepare a reaction mixture containing the specific JAK enzyme and peptide substrate in kinase buffer.
- Add serial dilutions of **SAR-20347** or DMSO (vehicle control) to the reaction mixture.
- Initiate the kinase reaction by adding  $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ .[\[1\]](#)
- Incubate the reaction at room temperature for a defined period (e.g., 20-60 minutes).[\[1\]](#)[\[9\]](#)

- Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper or by adding a stop solution like phosphoric acid for filter plates.[\[1\]](#)[\[9\]](#)
- Wash the filters to remove unincorporated  $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ .
- Quantify the incorporated radioactivity using a scintillation counter.[\[9\]](#)
- Calculate the percent inhibition relative to the DMSO control and determine the IC<sub>50</sub> value using non-linear regression.





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## References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
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